4-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE
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Overview
Description
4-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE: is a complex organic compound that features a combination of fluorophenyl, sulfonyl, piperidinyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE typically involves multi-step organic reactions. One common route includes:
Formation of the Piperidinyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride derivative to form the piperidinyl sulfonyl intermediate.
Coupling with Fluorophenyl and Thiophenyl Groups: The intermediate is then coupled with 4-fluorophenyl and 4-thiophenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Methanone Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Biochemical Research: Used as a probe to study enzyme interactions and receptor binding.
Industry
Chemical Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Potential use in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
- (4-((4-Chlorophenyl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
- (4-((4-Bromophenyl)sulfonyl)piperidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone
Uniqueness
- Fluorine Substitution : The presence of the fluorine atom in 4-(4-FLUOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs.
- Biological Activity : The fluorinated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a unique candidate for drug development.
Properties
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO3S2/c23-18-7-9-19(10-8-18)29(26,27)20-11-13-24(14-12-20)22(25)17-5-3-16(4-6-17)21-2-1-15-28-21/h1-10,15,20H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCCINWEWPNWIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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